Clidinium bromide
Overview
Description
Clidinium bromide is an anticholinergic drug, specifically a muscarinic antagonist . It is commonly prescribed in combination with chlordiazepoxide (a benzodiazepine derivative) using the brand name Normaxin . It may help symptoms of cramping and abdominal/stomach pain by decreasing stomach acid, and slowing the intestines .
Molecular Structure Analysis
The molecular formula of Clidinium bromide is C22H26BrNO3 . The average mass is 432.351 Da and the monoisotopic mass is 431.109589 Da .Chemical Reactions Analysis
Clidinium bromide is a synthetic anticholinergic agent which has been shown in experimental and clinical studies to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract . It inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites .Physical And Chemical Properties Analysis
The physical and chemical properties of Clidinium bromide include a molecular formula of C22H26BrNO3, an average mass of 432.351 Da, and a monoisotopic mass of 431.109589 Da .Scientific Research Applications
1. Analytical Methods Development
Clidinium bromide, often combined with other compounds like chlordiazepoxide, has been a subject of interest in developing various analytical methods. Studies have developed and validated different analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometric methods, for the accurate and precise determination of clidinium bromide in pharmaceutical formulations. These methods are essential for ensuring the quality and efficacy of pharmaceutical products containing clidinium bromide (Jalal et al., 1987); (Pathak et al., 2010); (Toral et al., 1999).
2. Physicochemical Investigations
Research has also focused on understanding the physicochemical properties of clidinium bromide, particularly in combination with other drugs. These studies involve the investigation of stability, solubility, and the development of methods for the determination of trace amounts of bromide in drug formulations. Such research aids in improving the formulation and storage conditions of drugs containing clidinium bromide (Sheibani et al., 2011); (Adam et al., 2016).
3. Clinical Applications and Studies
Clidinium bromide has been evaluated in clinical studies for its therapeutic effects, particularly in managing conditions like irritable bowel syndrome (IBS). These studies assess the efficacy of clidinium bromide in alleviating symptoms associated with gastrointestinal disorders (Yadav et al., 1989); (Sullivan et al., 1978).
Safety And Hazards
Clidinium bromide may cause dizziness, drowsiness, or blurred vision . It increases the risk of heat stroke because it causes decreased sweating . It should not be taken if you have kidney disease, a blockage of your urinary tract, a blockage in your intestines, severe ulcerative colitis, or ulcerative colitis complicated by toxic megacolon, glaucoma, or myasthenia gravis .
properties
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEGFOKQMZHVOW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7020-55-5 (Parent) | |
Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022835 | |
Record name | Clidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clidinium bromide | |
CAS RN |
3485-62-9 | |
Record name | Clidinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3485-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLIDINIUM BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clidinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Clidinium bromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZQW5JF1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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